molecular formula C9H16N2O2 B11908809 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

Cat. No.: B11908809
M. Wt: 184.24 g/mol
InChI Key: BQZDDHZOYNXTJV-UHFFFAOYSA-N
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Description

1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a spirocyclic framework incorporating oxygen and nitrogen atoms, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone typically involves the condensation of appropriate amines with cyclic ketones or aldehydes. One common method includes the reaction of N-benzylpiperidone with thioglycolic acid in toluene under reflux conditions, using a Dean-Stark apparatus to remove water . This method allows for the formation of the spirocyclic structure through a one-pot three-component condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Oxa-4,8-diazaspiro[4

Comparison with Similar Compounds

Uniqueness: 1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone stands out due to its specific spirocyclic structure incorporating both oxygen and nitrogen atoms, which imparts unique chemical reactivity and biological activity. Its selective inhibition of TYK2 and JAK1 enzymes highlights its potential as a therapeutic agent for inflammatory diseases.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone

InChI

InChI=1S/C9H16N2O2/c1-8(12)11-6-7-13-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3

InChI Key

BQZDDHZOYNXTJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCOC12CCNCC2

Origin of Product

United States

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